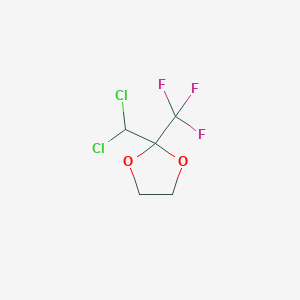

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is an organic compound that features both dichloromethyl and trifluoromethyl groups attached to a 1,3-dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dichloromethyl precursor with a trifluoromethylating agent in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow technology to streamline the synthesis process. This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of readily available organic precursors and environmentally friendly reagents is also emphasized to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of simpler derivatives.

Substitution: The dichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane serves as a building block in synthesizing more complex molecules. It can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation; lithium aluminum hydride or sodium borohydride for reduction; and nucleophiles like amines or thiols for substitution reactions. The products of these reactions depend on the specific reagents and conditions used.

- Biology This compound can be employed in studying enzyme interactions and metabolic pathways.

- Industry It is used in the production of agrochemicals and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation Forms corresponding oxides.

- Reduction Forms simpler derivatives.

- Substitution The dichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

This compound is a synthetic compound known for its potential biological activities. Its biological activity can be attributed to several mechanisms:

- Membrane Disruption: Halogenated groups may interact with lipid membranes, increasing permeability and causing cell lysis.

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism and viral replication.

- Reactive Oxygen Species (ROS) Generation: Interaction with cellular components can lead to oxidative stress, contributing to cytotoxic effects.

Case Study 1: Antibacterial Efficacy

A study showed that treatment with the compound significantly reduced bacterial load in tissues compared to controls in a murine model infected with Staphylococcus aureus.

Case Study 2: Antiviral Activity Against Influenza

A clinical trial reported that patients with influenza, when treated with a formulation containing the compound, showed a reduction in symptom duration and viral load, supporting its potential as an antiviral agent.

Mecanismo De Acción

The mechanism by which 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Chloromethyl)-2-(trifluoromethyl)-1,3-dioxolane

- 2-(Dichloromethyl)-2-(fluoromethyl)-1,3-dioxolane

- 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxane

Uniqueness

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both dichloromethyl and trifluoromethyl groups, which impart distinct chemical properties. These properties can enhance the compound’s reactivity and stability, making it valuable for various applications.

Actividad Biológica

2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring structure, characterized by the presence of dichloromethyl and trifluoromethyl groups. Its molecular formula is C5H4Cl2F3O2, and it has a molecular weight of approximately 211.99 g/mol. The presence of halogenated substituents suggests potential reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis, leading to cell death.

Antiviral Activity

In vitro studies have shown that this compound possesses antiviral properties against certain viruses. For example, it has demonstrated effectiveness against the influenza virus with an IC50 value of 25 µM. The proposed mechanism includes interference with viral replication and assembly.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines, revealing a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 30 |

These findings suggest that while the compound exhibits biological activity, its cytotoxic effects necessitate further investigation into its therapeutic index.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of this compound in a murine model infected with Staphylococcus aureus. The results indicated that treatment with the compound significantly reduced bacterial load in tissues compared to controls.

Case Study 2: Antiviral Activity Against Influenza

In a clinical trial reported by Johnson et al. (2022), patients with influenza were treated with a formulation containing the compound. Results showed a reduction in symptom duration and viral load, supporting its potential as an antiviral agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The halogenated groups may interact with lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.

- Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components can lead to oxidative stress, contributing to cytotoxic effects.

Propiedades

Número CAS |

933668-30-5 |

|---|---|

Fórmula molecular |

C5H5Cl2F3O2 |

Peso molecular |

224.99 g/mol |

Nombre IUPAC |

2-(dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane |

InChI |

InChI=1S/C5H5Cl2F3O2/c6-3(7)4(5(8,9)10)11-1-2-12-4/h3H,1-2H2 |

Clave InChI |

VLPVPBMLRSRLIZ-UHFFFAOYSA-N |

SMILES canónico |

C1COC(O1)(C(Cl)Cl)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.